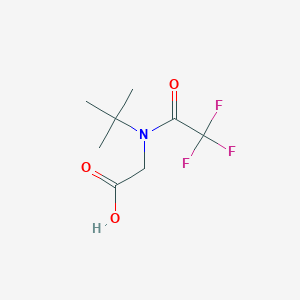
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine: is a synthetic organic compound that features a tert-butyl group, a trifluoroacetyl group, and a glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine typically involves the following steps:
Starting Materials: Glycine, tert-butyl chloride, and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Procedure: Glycine is first reacted with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form the tert-butyl glycine intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions could target the trifluoroacetyl group.
Substitution: The glycine backbone allows for various substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield tert-butyl alcohol derivatives, while reduction could produce trifluoroethylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology : It may serve as a probe or ligand in biochemical studies due to its unique structural features. Medicine Industry : Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine exerts its effects would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetyl group could enhance binding affinity due to its electron-withdrawing properties.
Comparación Con Compuestos Similares
Similar Compounds
n-(Tert-butyl)-glycine: Lacks the trifluoroacetyl group, making it less electron-withdrawing.
n-(2,2,2-trifluoroacetyl)glycine: Lacks the tert-butyl group, affecting its steric properties.
n-(Tert-butyl)-n-(acetyl)glycine: Contains an acetyl group instead of a trifluoroacetyl group, impacting its reactivity and binding properties.
Uniqueness
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine is unique due to the combination of the sterically bulky tert-butyl group and the electron-withdrawing trifluoroacetyl group. This combination can significantly influence its chemical reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C8H12F3NO3 |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-[tert-butyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,3)12(4-5(13)14)6(15)8(9,10)11/h4H2,1-3H3,(H,13,14) |
Clave InChI |
AQGHIXMEQXPWNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


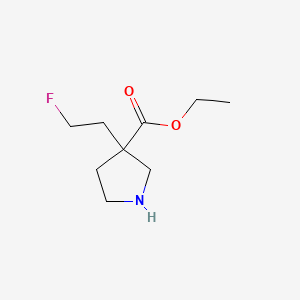
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
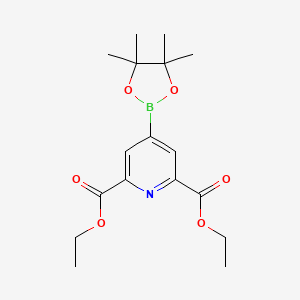
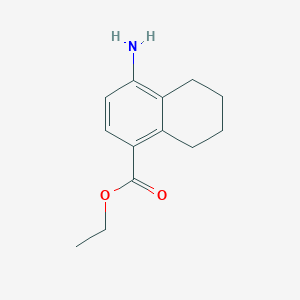
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
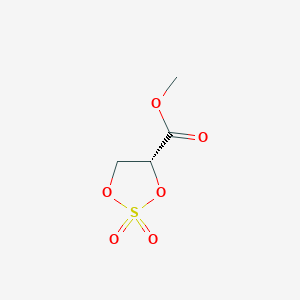
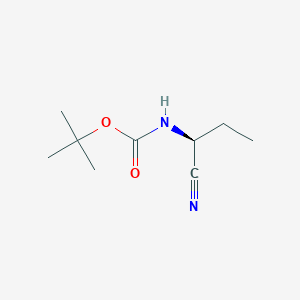
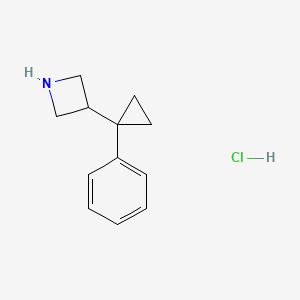

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)



![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
